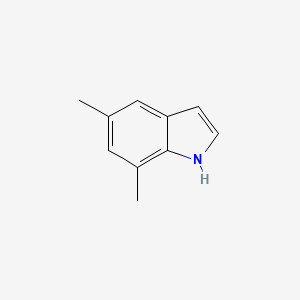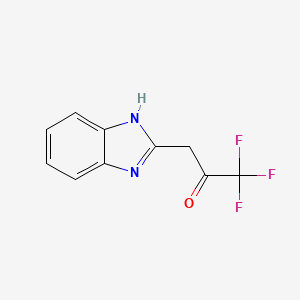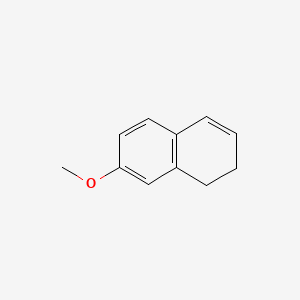
7-Methoxy-1,2-dihydronaphthalene
Übersicht
Beschreibung
7-Methoxy-1,2-dihydronaphthalene is an organic compound with the molecular formula C11H12O . It has a molecular weight of 160.216 g/mol .
Synthesis Analysis
The synthesis of dihydronaphthalene derivatives, including 7-Methoxy-1,2-dihydronaphthalene, often starts with a compound like 6-methoxy-1-tetralone . The synthesis process involves several steps, including reactions with aryl isothiocyanates, ethyl chloroacetate, and other compounds . Another method involves the dearomatisation of naphthalene derivatives by the nucleophilic addition of certain organometallic reagents .Molecular Structure Analysis
The molecular structure of 7-Methoxy-1,2-dihydronaphthalene consists of a dihydronaphthalene ring with a methoxy group attached .Chemical Reactions Analysis
Dihydronaphthalene derivatives are known as useful building blocks in organic synthesis . They can undergo various reactions such as bromination, cyclopropanation, dipolar cycloaddition, and epoxidation to afford useful products .Physical And Chemical Properties Analysis
7-Methoxy-1,2-dihydronaphthalene has a density of 1.0±0.1 g/cm3 . Other physical and chemical properties such as boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are not specifically mentioned for 7-Methoxy-1,2-dihydronaphthalene .Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds
7-Methoxy-1,2-dihydronaphthalene: serves as a precursor in the synthesis of various biologically active compounds. For instance, it is used in the preparation of Nafoxidene , a class of dihydronaphthalene that exhibits activity as fluorescent ligands for the estrogen receptor and as inhibitors for Hepatitis C NS5B polymerase .
Organic Synthesis Building Blocks
This compound is recognized as a valuable building block in organic synthesis. It can undergo reactions such as bromination, cyclopropanation, dipolar cycloaddition, and epoxidation to afford a range of useful products .
Synthesis of Fluorescent Ligands
Dihydronaphthalene derivatives, which can be synthesized from 7-Methoxy-1,2-dihydronaphthalene , are utilized as fluorescent ligands. These ligands are particularly important in studying and visualizing the behavior of estrogen receptors .
Inhibitors of Aldosterone Synthase
Recent studies have found that dihydronaphthalene derivatives act as potent and selective inhibitors of aldosterone synthase (CYP11B2), which is significant for the treatment of congestive heart failure and myocardial fibrosis .
Catalytic Synthesis
The compound is involved in catalytic synthesis processes, such as the formation of substituted 1,2-dihydronaphthalenes through metalloradical activation of styryl-tosyl hydrazones. This method has been successfully applied to a broad range of substrates .
Synthesis of Estrone Analogs
7-Methoxy-1,2-dihydronaphthalene: is used in the cycloaddition reaction with levoglucosenone under various conditions. The chiral Diels–Alder adduct obtained from this reaction is a key intermediate in the synthesis of estrone and its analogs .
Synthesis of Benzofluorenes
The compound plays a role in the synthesis of novel dihydronaphthalenes and benzofluorenes, which are important in the development of new therapeutic agents and materials .
Pharmaceutical Research
In pharmaceutical research, 7-Methoxy-1,2-dihydronaphthalene derivatives are explored for their therapeutic potential, including their use in the development of new medications for various diseases due to their diverse biological activities .
Wirkmechanismus
Target of Action
It’s known that dihydronaphthalene derivatives are used as fluorescent ligands for the estrogen receptor and exhibit activity as hepatitis c ns5b polymerase inhibitors .
Mode of Action
It’s known that dihydronaphthalene derivatives interact with their targets, such as the estrogen receptor and hepatitis c ns5b polymerase, to exert their effects .
Biochemical Pathways
Given its structural similarity to other dihydronaphthalene derivatives, it may affect similar pathways, such as those involved in estrogen signaling and hepatitis c replication .
Result of Action
Based on the known activities of similar compounds, it may have potential effects on estrogen signaling and hepatitis c replication .
Zukünftige Richtungen
Dihydronaphthalene derivatives, including 7-Methoxy-1,2-dihydronaphthalene, are present in various natural products of therapeutic importance . They have potential applications in the treatment of conditions such as congestive heart failure and myocardial fibrosis . Future research may focus on developing new synthetic methods for the synthesis of dihydronaphthalene derivatives and exploring their potential therapeutic applications .
Eigenschaften
IUPAC Name |
7-methoxy-1,2-dihydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2,4,6-8H,3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWCMXCTQPOKQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CCC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344158 | |
| Record name | 7-Methoxy-1,2-dihydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-1,2-dihydronaphthalene | |
CAS RN |
52178-91-3 | |
| Record name | 7-Methoxy-1,2-dihydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the conformational behavior of 7-Methoxy-1,2-dihydronaphthalene?
A1: Studies employing 1H NMR spectroscopy revealed that the ring containing the olefinic bond in 7-Methoxy-1,2-dihydronaphthalene exhibits conformational mobility. [] This means that the molecule can adopt different spatial arrangements due to rotations around single bonds. This flexibility can influence its interactions with other molecules and impact its reactivity.
Q2: How has deuterium labeling aided in understanding the NMR spectra of 7-Methoxy-1,2-dihydronaphthalene?
A2: Researchers synthesized deuterated derivatives of 7-Methoxy-1,2-dihydronaphthalene to simplify the interpretation of its complex 1H NMR spectra. [] While deuteration helped clarify the overall spectral features, it didn't simplify the detailed analysis of the spectra. This suggests that the conformational flexibility of the molecule contributes significantly to the complexity of its NMR spectra.
Q3: Can 7-Methoxy-1,2-dihydronaphthalene be synthesized through transformations of natural products?
A3: Yes, a novel 8-8-coupled cyclic ferulic acid dimer, diethyl 6-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-7-methoxy-1,2-dihydronaphthalene-2,3-dicarboxylate, was synthesized by treating ferulic acid dilactone with dry HCl in absolute ethanol. [] This finding highlights the potential of utilizing natural product derivatives like ferulic acid dilactone for synthesizing complex molecules like 7-Methoxy-1,2-dihydronaphthalene derivatives.
Q4: What insights can X-ray crystallography provide about the structure of 7-Methoxy-1,2-dihydronaphthalene derivatives?
A4: X-ray crystallography was used to determine the structure of a cyclodimer formed from the reaction of 7-Methoxy-1,2-dihydronaphthalene with sodium and ethylenediamine. [] This study provided valuable information about bond distances and angles within the molecule, offering insights into its three-dimensional structure and potential reactivity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


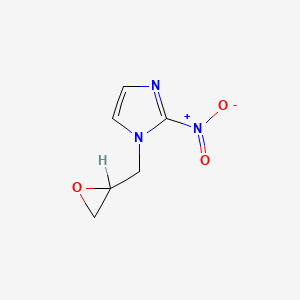
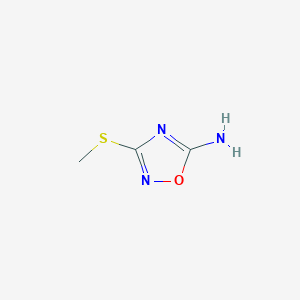
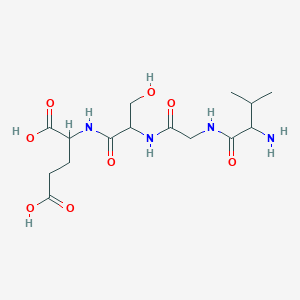
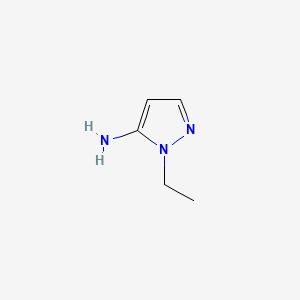
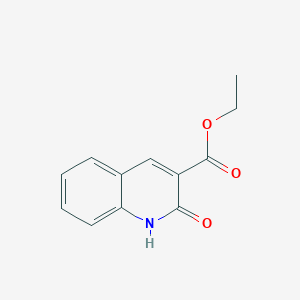
![2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B1330619.png)


